3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfonyl group, a hydroxy group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 3-(trifluoromethyl)aniline as the primary starting materials.
Sulfonylation: The 3,4-dichlorobenzene undergoes sulfonylation to introduce the sulfonyl group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group.
Amidation: Finally, the compound undergoes amidation with 3-(trifluoromethyl)aniline to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide include:
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-phenylpropanamide: Lacks the trifluoromethyl group on the phenyl ring, affecting its biological activity.
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide: Has the trifluoromethyl group in a different position, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO4S/c1-16(25,9-28(26,27)12-5-6-13(18)14(19)8-12)15(24)23-11-4-2-3-10(7-11)17(20,21)22/h2-8,25H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIKHIBPJPAOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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